5-Bromo-4-methyl-1H-indole-2-carbonitrile
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Overview
Description
5-Bromo-4-methyl-1H-indole-2-carbonitrile is a brominated indole derivative with a molecular formula of C10H7BrN2. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available indole derivatives.
Bromination: The indole core is brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Methylation: The 4-position is methylated using methylating agents like methyl iodide (MeI) under controlled conditions.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the indole nitrogen or the cyano group, using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions at the bromo and methyl positions can be achieved using nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in aqueous or organic solvents.
Reduction: LiAlH4, NaBH4, in ether or THF.
Substitution: NaOCH3, KOtBu, in polar aprotic solvents.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: 5-Bromo-4-methyl-1H-indole-2-carboxaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . The interaction often involves the indole nucleus, which is a part of the compound’s structure .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s overall biological activity.
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Indole derivatives are known to have various biological activities, which suggest that they can cause a range of molecular and cellular effects .
Action Environment
Such factors can significantly impact the action of indole derivatives .
Scientific Research Applications
5-Bromo-4-methyl-1H-indole-2-carbonitrile has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Comparison with Similar Compounds
5-Bromo-1-methylindole: Similar structure but lacks the cyano group.
5-Bromo-4-methyl-1H-indole-2-carboxamide: Similar but has an amide group instead of a cyano group.
Uniqueness: 5-Bromo-4-methyl-1H-indole-2-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other indole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile contribute to its importance in both research and industrial applications.
Properties
IUPAC Name |
5-bromo-4-methyl-1H-indole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c1-6-8-4-7(5-12)13-10(8)3-2-9(6)11/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNFIACSSLPWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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